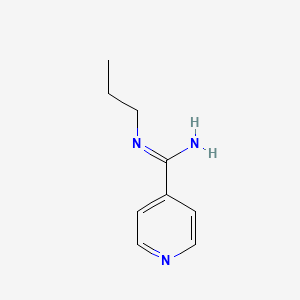

N'-propylpyridine-4-carboximidamide

Description

Properties

CAS No. |

497066-12-3 |

|---|---|

Molecular Formula |

C9H13N3 |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N'-propylpyridine-4-carboximidamide |

InChI |

InChI=1S/C9H13N3/c1-2-5-12-9(10)8-3-6-11-7-4-8/h3-4,6-7H,2,5H2,1H3,(H2,10,12) |

InChI Key |

VFEGFBFWVVDPES-UHFFFAOYSA-N |

Canonical SMILES |

CCCN=C(C1=CC=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Pyridine-4-Carbonitrile with Propylamine

Reaction Overview

The most straightforward route involves the direct reaction of pyridine-4-carbonitrile with propylamine under acidic conditions. This method leverages the nucleophilic addition of the amine to the nitrile group, followed by acid-catalyzed tautomerization to form the amidine.

Procedure

- Reactants : Pyridine-4-carbonitrile (1.0 equiv), propylamine (2.5 equiv), anhydrous HCl (gas).

- Conditions : The reaction is conducted in dry ethanol under reflux (78°C) for 12–18 hours, with continuous HCl gas bubbling to maintain an acidic environment.

- Workup : The mixture is neutralized with aqueous ammonia, extracted with dichloromethane, and purified via recrystallization from hexane/ethyl acetate.

Yield and Purity

Mechanistic Insight

The nitrile undergoes nucleophilic attack by propylamine, forming an intermediate iminonitrile, which tautomerizes to the amidine under acidic conditions. The reaction’s efficiency hinges on maintaining strict anhydrous conditions to prevent hydrolysis to the amide.

Pinner Reaction Followed by Amine Exchange

Reaction Overview

This two-step method involves the formation of an imino ether intermediate via the Pinner reaction, followed by displacement with propylamine.

Step 1: Pinner Reaction

- Reactants : Pyridine-4-carbonitrile (1.0 equiv), methanol (5.0 equiv), HCl (gas).

- Conditions : HCl gas is bubbled into a methanol solution of the nitrile at 0–5°C for 6 hours. The intermediate imino ether hydrochloride precipitates and is isolated via filtration.

Step 2: Amine Exchange

- Reactants : Imino ether hydrochloride (1.0 equiv), propylamine (3.0 equiv).

- Conditions : The hydrochloride salt is suspended in dry THF, treated with propylamine, and stirred at room temperature for 24 hours.

Yield and Purity

Advantages

This method offers superior regioselectivity and avoids side reactions such as over-alkylation, which are common in direct amination.

Metal-Catalyzed Cross-Coupling Approaches

Reaction Overview

Transition metal catalysts, such as palladium or copper, facilitate the coupling of pre-functionalized pyridine derivatives with propylamine. While less common, this route is valuable for introducing the propyl group post-amidine formation.

Procedure

- Reactants : 4-Bromopyridine-4-carboximidamide (1.0 equiv), propylamine (2.0 equiv), CuI (10 mol%), K2CO3 (2.0 equiv).

- Conditions : The reaction proceeds in DMF at 110°C for 24 hours under argon.

Yield and Purity

Limitations

Low yields and the requirement for pre-functionalized starting materials make this method less practical for large-scale synthesis.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

- 1H-NMR (DMSO-d6) : δ 0.89 (t, 3H, J = 7.2 Hz, CH2CH2CH3), 1.62–1.70 (m, 2H, CH2CH2CH3), 2.72 (t, 2H, J = 7.5 Hz, NHCH2), 7.52 (d, 2H, J = 5.1 Hz, pyridine-H), 8.65 (d, 2H, J = 5.1 Hz, pyridine-H), 9.12 (s, 1H, NH).

- 13C-NMR : δ 13.6 (CH2CH2CH3), 22.3 (CH2CH2CH3), 38.8 (NHCH2), 117.4 (pyridine-C), 150.1 (C=N), 162.8 (C=NH).

Infrared Spectroscopy (IR)

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

- Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% TFA.

- Retention Time : 8.2 minutes.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amination | HCl/EtOH, reflux | 55–65 | ≥98 | Simplicity, one-pot | Sensitivity to moisture |

| Pinner Reaction | HCl/MeOH → propylamine/THF | 70–75 | ≥99 | High yield, selectivity | Multi-step, anhydrous requirements |

| Metal-Catalyzed | CuI/DMF, 110°C | 40–50 | 95–97 | Functional group tolerance | Low yield, expensive reagents |

Chemical Reactions Analysis

Types of Reactions: N’-propylpyridine-4-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N’-propylpyridine-4-carboximidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes

Mechanism of Action

The mechanism of action of N’-propylpyridine-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N’-propylpyridine-4-carboximidamide can be compared with other pyridine derivatives, such as:

Pyridine-4-carboximidamide: The parent compound, which lacks the propyl group.

N’-ethylpyridine-4-carboximidamide: A similar compound with an ethyl group instead of a propyl group.

N’-methylpyridine-4-carboximidamide: A derivative with a methyl group.

Uniqueness: N’-propylpyridine-4-carboximidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-propylpyridine-4-carboximidamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Synthesis typically involves condensation of pyridine-4-carboxaldehyde derivatives with propylamine under acidic or catalytic conditions. Optimization includes varying solvents (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical. Evidence from pyridinecarboxamide derivatives suggests that reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 aldehyde:amine) significantly affect yields .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar amidines?

- Methodological Answer:

- ¹H NMR : Look for characteristic peaks: pyridine protons (δ 8.5–9.0 ppm), propyl chain (δ 0.9–1.6 ppm for CH₃ and CH₂), and amidine NH (δ 6.5–7.5 ppm, broad).

- IR : Amidines show N–H stretching (3200–3400 cm⁻¹) and C=N absorption (1640–1680 cm⁻¹). Differentiation from carboxamides requires absence of C=O peaks (~1680–1720 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

- Methodological Answer: The compound’s logP (~2.1–2.5, estimated via computational tools) suggests moderate lipophilicity. Solubility in polar solvents (e.g., DMSO, methanol) is higher than in water. These properties guide solvent selection for biological assays (e.g., DMSO stock solutions diluted in PBS) and chromatographic methods (reverse-phase HPLC with acetonitrile/water gradients) .

Advanced Research Questions

Q. How do computational models (DFT, molecular docking) predict the reactivity and biological target interactions of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict reactive sites (e.g., amidine nitrogen for hydrogen bonding). Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like kinases or GPCRs identifies binding affinities. For example, pyridinecarboxamide derivatives show affinity for adenosine receptors via π-π stacking and hydrogen bonds .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for this compound derivatives?

- Methodological Answer: Contradictions often arise from impurities in starting materials or variable catalytic conditions. Use LC-MS to track byproducts (e.g., unreacted aldehyde or oligomers). Design a Design of Experiments (DoE) approach to test variables (temperature, solvent, catalyst loading). Cross-validate results with independent synthetic replicates .

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly or co-crystallization studies?

- Methodological Answer: Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds (N–H···N/O) and π-stacking. For instance, pyridine N-oxide derivatives form dimeric structures via N–H···O bonds, which can be leveraged to design co-crystals with carboxylic acids (e.g., fumaric acid) for enhanced stability .

Q. What mechanistic insights explain the thermal stability/degradation pathways of this compound under varying conditions?

- Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures (>200°C for amidines). Degradation pathways (e.g., amidine hydrolysis to carboxylic acid) are probed via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.